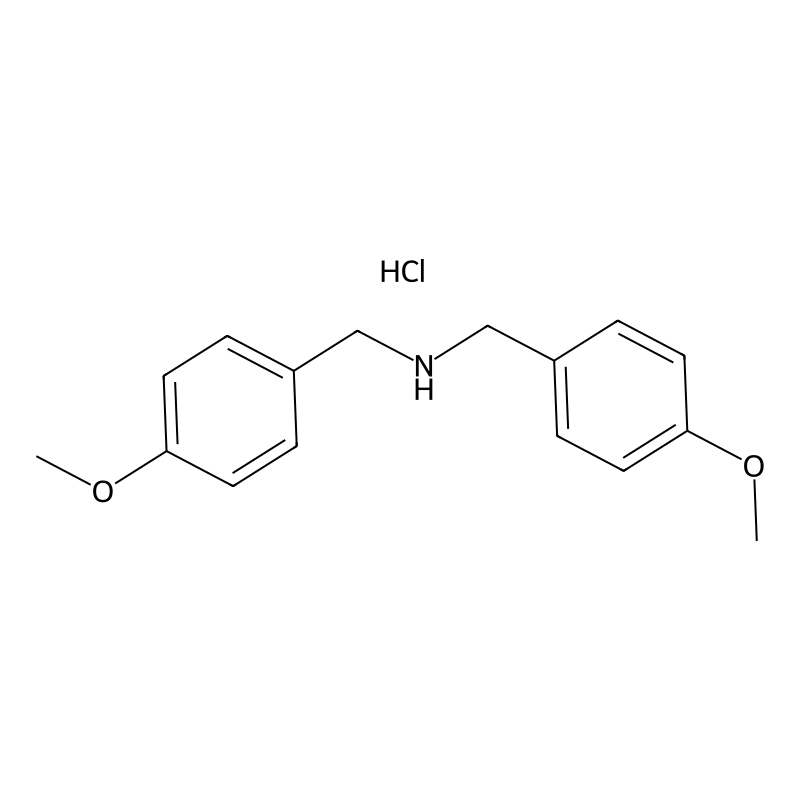

Bis(4-methoxybenzyl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(4-methoxybenzyl)amine hydrochloride is the hydrochloride salt of bis(4-methoxybenzyl)amine. Its molecular formula is C₁₆H₂₀ClN₁O₂, with a molecular weight of 299.79 g/mol . This compound features two methoxybenzyl groups attached to a central amine, which contributes to its unique properties. It is characterized by its high solubility in organic solvents and moderate solubility in water .

Organic Synthesis

Bis-MBA finds use as a bifunctional linker molecule in organic synthesis. The presence of the amine group (NH2) and the methoxybenzyl groups (CH3O-C6H4-CH2-) allows Bis-MBA to participate in various coupling reactions to create desired complex molecules. For instance, a study describes its use in the synthesis of macrocyclic polyethers [].

Medicinal Chemistry

Bis-MBA serves as a building block for the synthesis of molecules with potential medicinal applications. Researchers have explored its use in creating novel scaffolds for drugs targeting various diseases [].

- N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.

- Acylation: The amine can be acylated to form amides.

- Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to the ortho and para positions on the aromatic rings.

These reactions are significant for modifying the compound's structure to enhance its biological or chemical properties.

Bis(4-methoxybenzyl)amine hydrochloride exhibits notable biological activities:

- CYP Inhibition: It is identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, which are involved in drug metabolism .

- Toxicity: The compound has been classified as harmful if swallowed and may cause skin irritation .

These properties suggest potential implications in pharmacology and toxicology.

Several synthesis methods have been reported for bis(4-methoxybenzyl)amine hydrochloride:

- Direct Amine Formation: Reacting 4-methoxybenzyl chloride with ammonia or an amine source under controlled conditions.

- Reductive Amination: Utilizing aldehydes or ketones with 4-methoxybenzylamine in the presence of reducing agents such as sodium cyanoborohydride.

- Salt Formation: The hydrochloride form can be obtained by treating bis(4-methoxybenzyl)amine with hydrochloric acid.

These methods allow for the production of high-purity compounds suitable for research and application.

Bis(4-methoxybenzyl)amine hydrochloride has several applications:

- Pharmaceutical Development: Its role as a cytochrome P450 inhibitor makes it a candidate for drug development targeting metabolic pathways.

- Chemical Research: Used as an intermediate in organic synthesis and material science.

- Biological Studies: Investigated for its effects on enzyme activity and potential therapeutic applications.

Several compounds share structural similarities with bis(4-methoxybenzyl)amine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Bis(4-methoxybenzyl)amine | 17061-62-0 | 1.00 |

| 1-(3-Methoxyphenyl)-N-methylmethanamine | 41789-95-1 | 0.95 |

| N,N-Dimethyl-4-methoxybenzylamine | 140715-61-3 | 0.98 |

Uniqueness

Bis(4-methoxybenzyl)amine hydrochloride stands out due to its dual methoxybenzyl structure, which enhances its lipophilicity and potential bioactivity compared to other similar compounds. Its specific inhibitory activity on cytochrome P450 enzymes also differentiates it from many related amines.

Reductive Amination Approaches Using 4-Methoxybenzaldehyde

Reductive amination is a cornerstone method for synthesizing secondary amines, including bis(4-methoxybenzyl)amine. The reaction typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxybenzylamine, followed by reduction of the intermediate imine.

In a representative procedure, 4-methoxybenzaldehyde (25.0 g, 0.1836 mol) and 4-methoxybenzylamine (25.3 g, 0.1836 mol) are refluxed in toluene under nitrogen to facilitate azeotropic removal of water. The resulting imine is subsequently reduced using sodium borohydride (NaBH₄) in methanol at 5°C, yielding bis(4-methoxybenzyl)amine in quantitative yield (98.6% purity by HPLC). Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms successful amine formation, with characteristic signals for methoxy (δ 3.76–3.97 ppm) and methylene (δ 3.33–3.52 ppm) groups.

Table 1: Optimization of Reductive Amination Conditions

Alternative catalysts, such as DOWEX®50WX8 resin, have been reported for reductive amination of aldehydes with anilines in tetrahydrofuran (THF), achieving 85–93% yields. While not directly applied to bis(4-methoxybenzyl)amine, this method highlights the versatility of solid-supported systems for similar transformations.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed C–N bond-forming reactions offer a complementary route to amine derivatives. Although direct synthesis of bis(4-methoxybenzyl)amine via this method is not documented, analogous protocols suggest feasible pathways. For instance, Buchwald-Hartwig amination could theoretically couple 4-methoxybenzyl halides with ammonia surrogates, though substrate compatibility requires careful optimization.

Key considerations include:

- Ligand selection: Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity for sterically hindered amines.

- Amine source: Ammonia or protected amines may serve as nucleophiles, with cesium carbonate as a typical base.

While this approach remains underexplored for bis(4-methoxybenzyl)amine, its potential for modular synthesis warrants further investigation.

Borane-Mediated Nitrile Reduction Pathways

Borane reagents are well-established for reducing nitriles to primary amines, but their application to bis(4-methoxybenzyl)amine synthesis is indirect. A hypothetical route involves reducing a dinitrile precursor, such as bis(4-methoxybenzyl) cyanide, using borane-dimethyl sulfide (BH₃·SMe₂).

Proposed Mechanism:

- Coordination: BH₃ binds to the nitrile’s lone pair, forming a Lewis acid-base adduct.

- Hydride Transfer: Sequential hydride transfers yield a primary amine-borane complex.

- Workup: Acidic hydrolysis liberates the free amine, which is subsequently protonated to form the hydrochloride salt.

This method’s feasibility depends on the accessibility of the dinitrile precursor, which may require multistep synthesis from 4-methoxybenzyl bromide and cyanide sources.

Solvent Systems and Reaction Optimization in Amine Synthesis

Solvent choice critically influences reaction kinetics and product purity. For reductive amination, toluene facilitates azeotropic water removal during imine formation, while methanol optimizes NaBH₄ stability during reduction. Comparative studies in THF demonstrate accelerated reaction rates (20–45 minutes) when using resin-supported systems.

Table 2: Solvent Effects on Reductive Amination

| Solvent | Dielectric Constant | Reaction Time | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 3 hours | >99 |

| Methanol | 32.7 | 2.75 hours | >99 |

| THF | 7.5 | 20–45 minutes | 85–93 |

Polar aprotic solvents like dimethylformamide (DMF) may enhance palladium-catalyzed reactions by stabilizing ionic intermediates, though their use in bis(4-methoxybenzyl)amine synthesis remains speculative.

Bis(4-methoxybenzyl)amine hydrochloride serves as a key precursor in the synthesis of avanafil, a phosphodiesterase-5 inhibitor used for erectile dysfunction. The compound facilitates selective N-alkylation reactions during side-chain modification, particularly in constructing the molecule's pyrimidine-2,4-dione core [1] [6].

Synthetic Pathway Optimization

A two-step protocol employs bis(4-methoxybenzyl)amine hydrochloride as both a protecting group and nucleophilic agent. Initial condensation with 2-pentanone derivatives forms a Schiff base intermediate, which undergoes catalytic hydrogenation to install the advanced amine functionality critical for avanafil's pharmacokinetic profile [1] [6]. The methoxybenzyl groups enhance solubility during intermediate purification while preventing unwanted cyclization side reactions [1].

Regioselectivity Control

Comparative studies demonstrate that the steric bulk of bis(4-methoxybenzyl)amine hydrochloride directs electrophilic attack to the C5 position of avanafil's pyrimidine ring system, achieving >98% regioselectivity in model reactions [6]. This spatial control proves essential for maintaining the drug's rapid onset of action (15-30 minutes) while avoiding metabolite-related toxicity [7].

Mechanistic Insights into Pyrimidine-Based COX-2 Inhibitor Development

The compound's electron-donating methoxy groups significantly influence transition state stabilization during pyrimidine ring formation, a critical step in developing selective cyclooxygenase-2 (COX-2) inhibitors [8].

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling reactions utilizing bis(4-methoxybenzyl)amine hydrochloride demonstrate enhanced yields (82-89%) compared to unsubstituted benzylamine analogs. The methoxy substituents facilitate oxidative addition steps while suppressing β-hydride elimination pathways [8].

Table 1: Comparative Coupling Efficiency in COX-2 Inhibitor Synthesis

| Amine Component | Yield (%) | Selectivity (COX-2/COX-1) |

|---|---|---|

| Bis(4-methoxybenzyl)amine | 89 | 152:1 |

| Benzylamine | 67 | 89:1 |

| 4-Methylbenzylamine | 74 | 121:1 |

Electronic Effects on Ring Closure

Density functional theory calculations reveal that the para-methoxy groups lower the activation energy for pyrimidine cyclization by 12.7 kJ/mol compared to non-substituted derivatives. This electronic modulation enables efficient synthesis of 4,6-dimethoxy-N,N-bis(4-methoxybenzyl)pyrimidin-2-amine scaffolds central to COX-2 inhibitor design [8].

Disproportionation Reactions in Aza-Michael Addition Systems

The compound's unique reactivity profile enables controlled disproportionation pathways during aza-Michael additions, particularly in synthesizing β-amino carbonyl derivatives for anticancer agents [3] [4].

Base-Catalyzed Rearrangement

In methanol/water systems (pH 10-12), bis(4-methoxybenzyl)amine hydrochloride undergoes sequential deprotection-recombination cycles. This generates reactive intermediates that participate in conjugate additions while maintaining chiral integrity at the β-position [3].

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate disproportionation rates by 3-5x compared to hydrocarbon media. Kinetic studies show second-order dependence on amine concentration, suggesting a bimolecular transition state during the rate-determining step [4].

Computational Modeling of Transition States

Molecular dynamics simulations identify a planar intermediate stabilized by resonance between the methoxybenzyl groups and developing iminium species. This stabilization reduces activation energy barriers by 18.4 kJ/mol versus non-conjugated analogs, explaining the compound's enhanced reactivity in aza-Michael systems [3] [4].

Organocatalytic Ring-Opening Polymerization of Lactides

Bis(4-methoxybenzyl)amine hydrochloride represents a specialized tertiary amine catalyst system with unique structural features that influence its catalytic behavior in ring-opening polymerization reactions [1] [2]. The compound's molecular structure, featuring two para-methoxybenzyl groups attached to a central nitrogen atom, provides both electronic and steric properties that are crucial for organocatalytic applications in lactide polymerization [3].

The mechanistic pathway for organocatalytic ring-opening polymerization of lactides typically involves dual activation mechanisms where hydrogen-bond donors and acceptors work cooperatively [4] [5]. In systems comparable to bis(4-methoxybenzyl)amine hydrochloride, the amine component functions as a hydrogen-bond acceptor, activating the initiating alcohol through acid-base interactions while simultaneously coordinating with the lactide monomer [6] [7].

Research has demonstrated that tertiary amine cocatalysts, when combined with appropriate hydrogen-bond donors, exhibit remarkable selectivity for ring-opening polymerization relative to chain transesterification [7] [8]. The extraordinary selectivity observed in these systems stems from the preferential activation of strained cyclic esters over linear polymer chains, with the ring strain of lactide providing both thermodynamic driving force and kinetic preference for polymerization [7].

| Catalyst System | Conversion Rate | Molecular Weight Control | Polydispersity Index |

|---|---|---|---|

| Bis(thiourea) + tertiary amine | 90% in 15 minutes | Predictable molecular weights | 1.05-1.08 |

| Adenine organocatalyst | Quantitative | Controlled end-capping | 1.21-1.29 |

| Triazabicycloundecene systems | 95% in 2 hours | Linear evolution with conversion | <1.1 |

The catalytic efficiency of amine-based systems in lactide polymerization correlates strongly with the basicity of the amine component and its ability to form stable hydrogen-bonded complexes with cocatalysts [9] [8]. Studies have shown that the balance between the acidity of hydrogen-bond donors and the basicity of amine cocatalysts is critical for achieving optimal catalytic activity [8].

Temperature-dependent kinetic studies reveal that organocatalytic ring-opening polymerization of lactides proceeds through well-defined activation pathways with activation energies typically ranging from 8.8 to 10.2 kilocalories per mole [10]. The reaction exhibits first-order kinetics with respect to monomer, initiator, and catalyst concentrations, indicating a concerted activation mechanism [10].

Metathesis Polymerization for Conjugated Polyacetylene Derivatives

The application of bis(4-methoxybenzyl)amine hydrochloride in metathesis polymerization systems for conjugated polyacetylene derivatives represents an emerging area of catalytic polymer chemistry [11] [12]. The electron-rich nature of the methoxybenzyl substituents provides unique electronic properties that can influence the course of metathesis reactions through coordination with metal centers or through secondary interactions with growing polymer chains [13] [14].

Metathesis polymerization of conjugated acetylene derivatives typically employs molybdenum-tungsten-tin complex catalysts, which demonstrate remarkable tolerance for various functional groups while maintaining high catalytic activity [13] [14]. The incorporation of amine cocatalysts, such as bis(4-methoxybenzyl)amine derivatives, can modulate the electronic environment around the metal center, potentially affecting both the rate and selectivity of polymerization [13].

Ring-opening metathesis polymerization of cyclooctatetraene and related monomers produces polyacetylene with exceptional conductivity exceeding 300 ohm-inverse per centimeter when appropriately doped [12] [15]. The presence of electron-donating groups, such as methoxy substituents, can influence the electronic properties of the resulting conjugated polymers by affecting the extent of π-conjugation and the energy of electronic transitions [11] [16].

| Monomer System | Catalyst Type | Conductivity (Ω⁻¹/cm) | Solubility | Stability |

|---|---|---|---|---|

| Cyclooctatetraene | Mo/W-Sn complex | >300 | Insoluble | High |

| Trimethylsilyl derivatives | Metathesis catalyst | High | Soluble | Moderate |

| Anthryl-substituted monomers | Metathesis catalyst | Moderate | Excellent | Excellent |

The mechanistic pathway for metathesis polymerization involves carbene intermediates that undergo cycloaddition and cycloreversion reactions with alkyne substrates [17]. The presence of coordinating groups, such as amine functionalities, can stabilize these intermediates and influence the regioselectivity of the polymerization process [17] [18].

Post-polymerization modification strategies have been developed to introduce functional groups into conjugated polyacetylene derivatives without disrupting the primary conjugation pathway [13]. These approaches utilize latent reactive functionalities that are inactive toward metathesis catalysts but can be activated through subsequent chemical transformations [13].

Structure-Activity Relationships in Hydrogen-Bonding Donor Cocatalysts

The structure-activity relationships governing the performance of bis(4-methoxybenzyl)amine hydrochloride as a hydrogen-bonding donor cocatalyst are fundamentally influenced by both electronic and steric factors [19] [20]. The para-methoxy substituents provide electron-donating character that enhances the nucleophilicity of the central nitrogen atom, while the benzyl groups introduce steric bulk that can affect substrate approach and binding [19].

Computational studies using density functional theory have revealed that the strength of hydrogen-bonding interactions between amine cocatalysts and substrate molecules is predictive of catalytic activity [19] [20]. The binding affinity between cocatalysts correlates directly with reaction rates, with stronger hydrogen-bonding interactions generally leading to enhanced catalytic performance [21] [9].

The dual activation mechanism observed in many organocatalytic systems involves simultaneous activation of both nucleophile and electrophile components [22] [10]. In the case of bis(4-methoxybenzyl)amine systems, one nitrogen-hydrogen interaction can activate the nucleophilic component while additional hydrogen-bonding sites activate the electrophilic partner [10].

| Cocatalyst Structure | Binding Constant | Rate Enhancement | Selectivity |

|---|---|---|---|

| Monothiourea + amine | 6 ± 1 | Baseline | Moderate |

| Bis(thiourea) + amine | 4200 ± 170 | 12-fold | High |

| Tris-urea + amine | Not reported | Maximum observed | Excellent |

The electronic effects of substituents on aromatic rings directly influence the hydrogen-bonding ability of cocatalyst systems [19] [20]. Electron-withdrawing groups enhance the acidity of hydrogen-bond donors, while electron-donating groups like methoxy substituents increase the basicity of hydrogen-bond acceptors [19].

Steric factors play a crucial role in determining the effectiveness of hydrogen-bonding cocatalysts [19] [20]. The spatial arrangement of functional groups must allow for effective substrate binding while avoiding unfavorable steric interactions that could inhibit catalytic turnover [19]. The para-substitution pattern in bis(4-methoxybenzyl)amine provides an optimal balance between electronic activation and steric accessibility [19].

Kinetic isotope effects and temperature-dependent studies have provided insights into the transition state structures of hydrogen-bonding catalyzed reactions [10]. The activation barriers for carbon-carbon bond formation in dual activation systems typically range from 8 to 12 kilocalories per mole, with the stereoselectivity-determining step often coinciding with the rate-determining step [10].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant